
3-Methylpentane-2,4-dione, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-2,4-dione, monosodium salt is an organic compound with the molecular formula C6H9O2.Na. It is a sodium salt derivative of 3-methylpentane-2,4-dione, commonly known as 3-methyl-2,4-pentanedione. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpentane-2,4-dione, monosodium salt can be synthesized through the reaction of 3-methylpentane-2,4-dione with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the diketone to form the monosodium salt. The reaction conditions generally involve:
Temperature: Room temperature
Solvent: Water or an aqueous solution
Reagents: 3-methylpentane-2,4-dione and sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities
Purification: Filtration and crystallization to obtain the pure monosodium salt
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure product purity
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentane-2,4-dione, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols.
Substitution: The monosodium salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-Methylpentane-2,4-dione, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 3-methylpentane-2,4-dione, monosodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in:
Aldol Reactions: Forming carbon-carbon bonds
Michael Additions: Adding to α,β-unsaturated carbonyl compounds
Condensation Reactions: Forming larger molecules through the elimination of small molecules like water
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione: A similar diketone but without the methyl group at the third position.
3-Ethylpentane-2,4-dione: An ethyl-substituted analogue of 3-methylpentane-2,4-dione.
Acetylacetone: A common name for 2,4-pentanedione, widely used in organic synthesis.
Uniqueness
3-Methylpentane-2,4-dione, monosodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogues. The presence of the sodium ion enhances its solubility in water and makes it a versatile reagent in various chemical processes.
Propiedades
Número CAS |
34916-51-3 |
|---|---|
Fórmula molecular |
C6H9NaO2 |
Peso molecular |
136.12 g/mol |
Nombre IUPAC |
sodium;(E)-3-methyl-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C6H10O2.Na/c1-4(5(2)7)6(3)8;/h7H,1-3H3;/q;+1/p-1/b5-4+; |
Clave InChI |
HAZHOLRCZVGNLH-FXRZFVDSSA-M |
SMILES isomérico |
C/C(=C(/C)\[O-])/C(=O)C.[Na+] |
SMILES canónico |
CC(=C(C)[O-])C(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



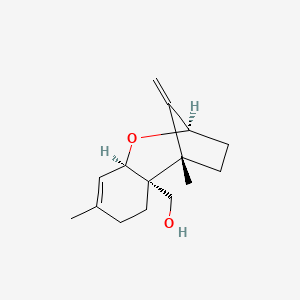
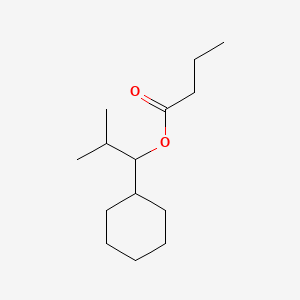

![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
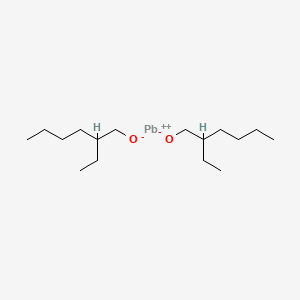

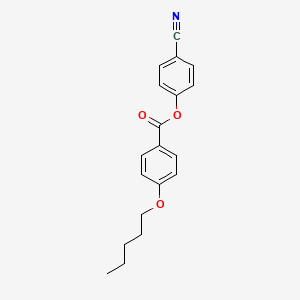
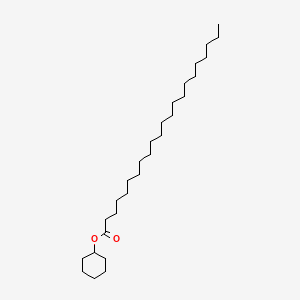



![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)

